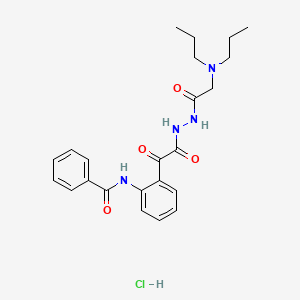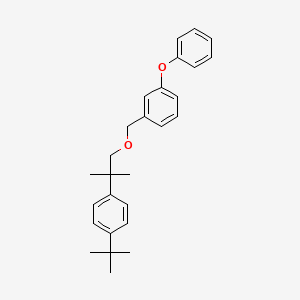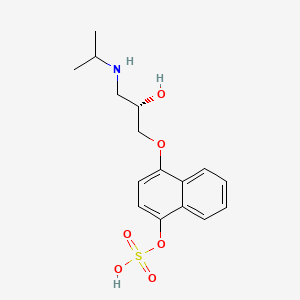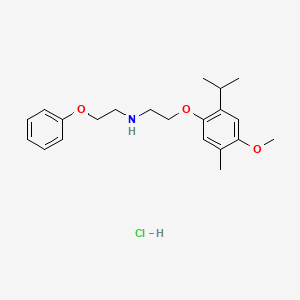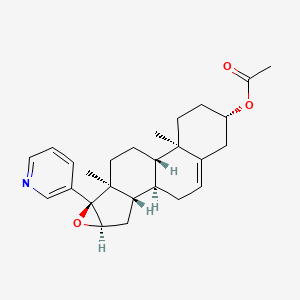
a-Epoxyabiraterone Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-Epoxyabiraterone Acetate is a derivative of abiraterone acetate, which is an antiandrogen steroidal drug used primarily in the treatment of metastatic prostate cancer. This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-Epoxyabiraterone Acetate typically involves the oxidation of abiraterone acetate. One common method involves using hydrogen peroxide and acetic acid as oxidizing agents. The reaction conditions are carefully controlled to ensure the selective formation of the epoxide group without affecting other functional groups in the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
a-Epoxyabiraterone Acetate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The epoxide group can be reduced to form diols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives .
科学研究应用
a-Epoxyabiraterone Acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of epoxides and their derivatives.
Biology: Investigated for its potential biological activities, including antiandrogenic effects.
Medicine: Explored for its potential therapeutic applications in treating prostate cancer and other androgen-related conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates
作用机制
The mechanism of action of a-Epoxyabiraterone Acetate involves its interaction with the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition can lead to decreased androgen levels, which is beneficial in treating androgen-dependent conditions like prostate cancer .
相似化合物的比较
Similar Compounds
Abiraterone Acetate: The parent compound, used in the treatment of prostate cancer.
β-Epoxyabiraterone Acetate: Another epoxide derivative with similar properties.
17α-Hydroxyprogesterone: A related steroidal compound with different biological activities.
Uniqueness
a-Epoxyabiraterone Acetate is unique due to the presence of the epoxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
2484719-11-9 |
|---|---|
分子式 |
C26H33NO3 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1 |
InChI 键 |
QWQDAOJSWITEOJ-XRAHEMMWSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


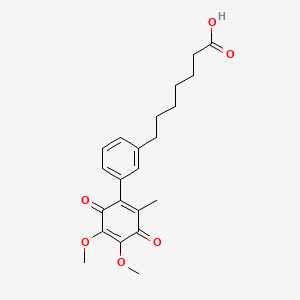
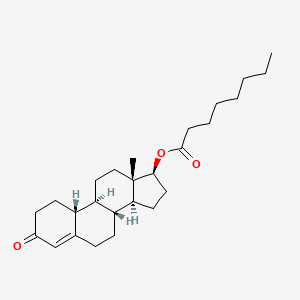
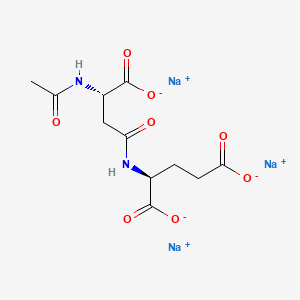
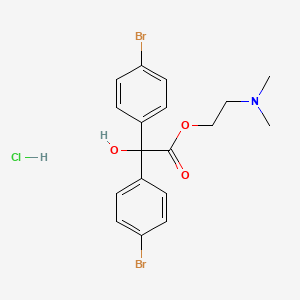
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
